Cas no 761426-55-5 (1H-Imidazole, 4-iodo-2-(1-methylethyl)-)
1H-Imidazole, 4-iodo-2-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 4-iodo-2-(1-methylethyl)-
- 5-iodo-2-isopropyl-1H-imidazole
- 4-Iodo-2-isopropyl-1h-imidazole
- 1H-Imidazole, 5-iodo-2-(1-methylethyl)-
- SKL537
- MFCD31381744
- AKOS032958387
- LS-11229
- 5-iodo-2-propan-2-yl-1H-imidazole
- E80310
- DB-219524
- ALBB-031118
- 761426-55-5
- 4-iodo-2-(propan-2-yl)-1H-imidazole
- BECHBBMVXWYRDE-UHFFFAOYSA-N
- SCHEMBL2176757
-
- MDL: MFCD31381744
- Inchi: 1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)
- InChI Key: BECHBBMVXWYRDE-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(C)C)N1
Computed Properties
- Exact Mass: 235.98105g/mol
- Monoisotopic Mass: 235.98105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 95.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7Ų
1H-Imidazole, 4-iodo-2-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561316-500 mg |
4-Iodo-2-isopropyl-1H-imidazole; . |
761426-55-5 | 500MG |
€272.40 | 2023-07-11 | ||
| abcr | AB561316-1 g |
4-Iodo-2-isopropyl-1H-imidazole; . |
761426-55-5 | 1g |
€322.50 | 2023-07-11 | ||
| Ambeed | A765117-1g |
4-Iodo-2-isopropyl-1H-imidazole |
761426-55-5 | 95% | 1g |
$189.0 | 2025-04-17 | |
| Matrix Scientific | 180242-500mg |
4-Iodo-2-isopropyl-1H-imidazole |
761426-55-5 | 500mg |
$240.00 | 2023-09-11 | ||
| Matrix Scientific | 180242-1g |
4-Iodo-2-isopropyl-1H-imidazole |
761426-55-5 | 1g |
$300.00 | 2023-09-11 | ||
| Matrix Scientific | 180242-5g |
4-Iodo-2-isopropyl-1H-imidazole |
761426-55-5 | 5g |
$1000.00 | 2023-09-11 | ||
| Matrix Scientific | 180242-10g |
4-Iodo-2-isopropyl-1H-imidazole |
761426-55-5 | 10g |
$1600.00 | 2023-09-11 | ||
| AstaTech | E80310-0.25/G |
4-IODO-2-ISOPROPYL-1H-IMIDAZOLE |
761426-55-5 | 95% | 0.25g |
$97 | 2023-09-18 | |
| AstaTech | E80310-1/G |
4-IODO-2-ISOPROPYL-1H-IMIDAZOLE |
761426-55-5 | 95% | 1g |
$226 | 2023-09-18 | |
| AstaTech | E80310-5/G |
4-IODO-2-ISOPROPYL-1H-IMIDAZOLE |
761426-55-5 | 95% | 5g |
$797 | 2023-09-18 |
1H-Imidazole, 4-iodo-2-(1-methylethyl)- Suppliers
1H-Imidazole, 4-iodo-2-(1-methylethyl)- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1H-Imidazole, 4-iodo-2-(1-methylethyl)-
1H-Imidazole, 4-Iodo-2-(1-Methylethyl): A Comprehensive Overview
1H-Imidazole, 4-iodo-2-(1-methylethyl), also known by its CAS number 761426-55-5, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, a class of five-membered aromatic rings containing two nitrogen atoms. The presence of an iodine atom at the 4-position and a 1-methylethyl group at the 2-position imparts unique chemical properties, making it a valuable molecule in various applications.
The synthesis of 1H-imidazole, 4-iodo-2-(1-methylethyl) typically involves multi-step reactions, often starting from imidazole derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, which are critical in constructing the imidazole ring with the desired substituents.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The imidazole ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a common motif in pharmaceuticals. Recent studies have explored the use of 1H-imidazole, 4-iodo-2-(1-methylethyl) as a precursor for bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its role in drug discovery, this compound has found utility in materials science. Its ability to act as a ligand in metal complexes has led to investigations into its potential use in catalysis and sensing applications. For example, researchers have reported that 1H-imidazole, 4-iodo-2-(1-methylethyl)-based materials exhibit enhanced catalytic activity in oxidation reactions, offering a sustainable alternative to traditional catalysts.
The structural versatility of 761426-55-5 also makes it an attractive candidate for polymer chemistry. By incorporating this compound into polymer frameworks, scientists aim to develop materials with improved mechanical properties and thermal stability. Recent breakthroughs in polymerization techniques have enabled the successful integration of this imidazole derivative into polymeric networks, paving the way for innovative applications in advanced materials.
In terms of safety and handling, while 1H-imidazole, 4-iodo-2-(1-methylethyl) is not classified as a hazardous chemical under standard conditions, proper precautions should be taken during synthesis and handling to ensure compliance with laboratory safety protocols. Its stability under normal conditions makes it suitable for storage and transportation without special requirements.
The growing interest in CAS No 761426-55-5 is reflected in the increasing number of research publications exploring its properties and applications. Collaborative efforts between academic institutions and industry partners have accelerated the development of novel uses for this compound, underscoring its importance in modern chemistry.
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